Hsd17B13-IN-56

Description

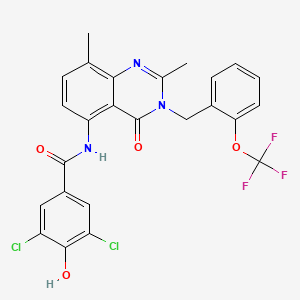

Properties

Molecular Formula |

C25H18Cl2F3N3O4 |

|---|---|

Molecular Weight |

552.3 g/mol |

IUPAC Name |

3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C25H18Cl2F3N3O4/c1-12-7-8-18(32-23(35)15-9-16(26)22(34)17(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-19(14)37-25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35) |

InChI Key |

NSWOVWZSEKLRHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of HSD17B13 Inhibitors

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1][2][3] This has spurred the development of small molecule inhibitors to mimic this protective effect. This guide details the mechanism of action of HSD17B13 inhibitors, using the well-characterized inhibitor BI-3231 as a primary example, supplemented with data from other novel inhibitors.

Core Mechanism of Action

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[4][5] It is known to be an NAD+-dependent retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[2][6] The enzyme is also implicated in the metabolism of other bioactive lipids and steroids.[7] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes.[2][3]

The primary mechanism of action for HSD17B13 inhibitors is the direct competitive binding to the enzyme, blocking its catalytic activity. For instance, the phenol lead series of inhibitors, including BI-3231, demonstrated a strong NAD+ dependency for binding and inhibition of HSD17B13.[7] By inhibiting HSD17B13, these compounds aim to reduce the downstream effects of its enzymatic activity, which are thought to contribute to liver injury and fibrosis.

Key Signaling Pathways and Cellular Effects

Inhibition of HSD17B13 has been shown to impact several key cellular pathways and processes involved in the pathogenesis of NASH:

-

Lipid Metabolism: HSD17B13 inhibition has been shown to reduce triglyceride accumulation in hepatocytes under lipotoxic stress.[4] Mechanistically, some inhibitors have been found to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[8] Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that controls genes involved in lipogenesis.[6] HSD17B13 is proposed to promote SREBP-1c maturation, creating a positive feedback loop that enhances lipogenesis.[6][9] Inhibitors disrupt this cycle.

-

Mitochondrial Function: Treatment with the HSD17B13 inhibitor BI-3231 was found to increase mitochondrial respiratory function in hepatocytes without affecting β-oxidation.[4] This suggests that inhibiting HSD17B13 may help restore mitochondrial health, which is often impaired in NAFLD.

-

Pyrimidine Catabolism: A loss-of-function variant in HSD17B13 is associated with decreased pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase.[1] This suggests that HSD17B13 inhibition may protect against liver fibrosis through modulation of pyrimidine metabolism.[1]

-

Inflammation and Fibrosis: Inhibition of HSD17B13 has been linked to a reduction in key markers of liver fibrosis, such as α-SMA and COL-I, in human liver cell-based models.[5] In mouse models, a potent inhibitor demonstrated robust anti-MASH effects by regulating inflammation, fibrosis, and oxidative stress.[8]

Quantitative Data on HSD17B13 Inhibitors

The following tables summarize the potency and other relevant quantitative data for key HSD17B13 inhibitors described in the literature.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Target | IC50 | Substrate | Assay Type |

| BI-3231 | Human HSD17B13 | 1 nM[10] | Estradiol[7] | High-Throughput Screening[7] |

| Mouse HSD17B13 | 13 nM[10] | Estradiol | High-Throughput Screening | |

| HSD17B13-IN-23 | Human HSD17B13 | < 0.1 µM[11] | Estradiol[11] | Not Specified |

| Human HSD17B13 | < 1 µM[11] | Leukotriene B3[11] | Not Specified | |

| Compound 32 (Unnamed) | Human HSD17B13 | 2.5 nM[8] | Not Specified | Not Specified |

| Compound 1 (BI-3231 Precursor) | Human HSD17B13 | 1.4 µM[7] | Estradiol[7] | High-Throughput Screening[7] |

Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231

| Parameter | Value/Observation |

| Metabolic Stability | High in liver microsomes, moderate in hepatocytes[10] |

| Plasma Clearance | Rapid[10] |

| Hepatic Exposure | Maintained over 48 hours[10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of results and for designing future studies.

HSD17B13 Enzymatic Activity Assay

This protocol is based on methods used for the discovery and characterization of HSD17B13 inhibitors.[12]

-

Objective: To measure the enzymatic activity of HSD17B13 and assess the potency of inhibitors.

-

Materials:

-

Recombinant human HSD17B13 enzyme (expressed in Sf9 insect cells and purified).[12]

-

Substrates: Estradiol or Leukotriene B4 (LTB4) (10-50 µM).[12]

-

Cofactor: NAD+.

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[12]

-

Test compounds (inhibitors) at various concentrations.

-

Detection Reagent: NAD-Glo™ Assay kit (Promega).[12]

-

-

Procedure:

-

Prepare assay mixtures in 96-well or 384-well plates.

-

Each well should contain the assay buffer, 50-100 nM of the HSD17B13 enzyme, and the test compound at a specific concentration.[12]

-

Initiate the reaction by adding the substrate (e.g., estradiol) and NAD+.

-

Incubate the reaction at a controlled temperature.

-

Stop the reaction and measure the amount of NADH produced using a chemiluminescence-based assay like the NAD-Glo™ kit.[12]

-

Alternatively, detect the oxidized product using RapidFire mass spectrometry.[12]

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Lipotoxicity Assay

This protocol is designed to evaluate the effect of HSD17B13 inhibitors on lipid accumulation and cell health in a cellular model of NAFLD.[4]

-

Objective: To assess the ability of an inhibitor to protect hepatocytes from palmitic acid-induced lipotoxicity.

-

Cell Lines: Human hepatocyte cell lines (e.g., HepG2, Huh7) or primary mouse hepatocytes.

-

Materials:

-

Cell culture medium.

-

Palmitic acid (to induce lipotoxicity).

-

HSD17B13 inhibitor (e.g., BI-3231).

-

Reagents for triglyceride quantification (e.g., Oil Red O staining or a commercial TG assay kit).

-

Reagents for assessing cell viability and proliferation (e.g., MTT or WST-1 assay).

-

-

Procedure:

-

Culture hepatocytes to the desired confluency.

-

Treat the cells with the HSD17B13 inhibitor for a specified period.

-

Induce lipotoxicity by exposing the cells to palmitic acid. A control group without palmitic acid should be included.

-

After the treatment period, assess the following endpoints:

-

Triglyceride Accumulation: Stain the cells with Oil Red O and quantify the lipid droplets, or lyse the cells and measure the total triglyceride content using a colorimetric assay.

-

Cell Viability/Proliferation: Perform an MTT or similar assay to measure the metabolic activity of the cells as an indicator of viability.

-

Gene Expression: Extract RNA and perform qRT-PCR to analyze the expression of genes involved in lipid metabolism and fibrosis.

-

-

Visualizations

Signaling and Metabolic Pathways

References

- 1. pnas.org [pnas.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. escholarship.org [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. enanta.com [enanta.com]

In-Depth Technical Guide: Hsd17B13-IN-56

For Researchers, Scientists, and Drug Development Professionals

Core Subject: The Molecular Target and Characterization of Hsd17B13-IN-56

This guide provides a detailed overview of the small molecule inhibitor this compound, focusing on its primary molecular target, inhibitory activity, and the experimental methodology used for its characterization. This information is intended for researchers and professionals involved in the fields of liver disease, metabolic disorders, and drug discovery.

Primary Molecular Target of this compound

The designated molecular target of this compound is Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) .[1][2][3] HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase family of enzymes, which are primarily involved in the metabolism of steroids and other lipids. This enzyme is predominantly expressed in the liver and is associated with lipid droplets within hepatocytes. Emerging research has identified HSD17B13 as a potential therapeutic target for liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound, also identified as Compound 89, is a potent inhibitor of this enzyme.[1][2][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its target has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) provides a measure of the inhibitor's efficacy.

| Compound Name | Target | Substrate | IC50 | CAS Number |

| This compound | HSD17B13 | Estradiol | ≤ 0.1 μM | 2770246-82-5 |

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of compounds against HSD17B13. This methodology is based on a bioluminescent assay that measures the enzymatic activity of HSD17B13 through the production of NADH.

HSD17B13 Enzymatic Inhibition Assay (Bioluminescent)

Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit the enzymatic activity of recombinant human HSD17B13.

Principle: This assay quantifies the activity of HSD17B13 by measuring the amount of NADH produced when the enzyme converts a substrate, such as estradiol, to its oxidized form. The NADH produced is then used in a coupled reaction to generate a luminescent signal, which is inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents:

-

Enzyme: Purified recombinant human HSD17B13 protein.

-

Substrate: β-estradiol.

-

Cofactor: Nicotinamide adenine dinucleotide (NAD+).

-

Test Compound: this compound, serially diluted in 100% DMSO.

-

Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6.

-

Detection Reagent: NAD(P)H-Glo™ Detection Reagent (Promega), which includes a reductase, a proluciferin reductase substrate, and a luciferase.

-

Assay Plates: 384-well assay plates.

-

Instrumentation: Luminescence plate reader (e.g., Envision plate reader).

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in 100% DMSO to create a concentration gradient for IC50 determination.

-

Assay Plate Preparation: 80 nL of each concentration of the serially diluted compound is dispensed into the wells of a 384-well assay plate.

-

Substrate and Cofactor Addition: A substrate mixture containing β-estradiol (final assay concentration of 12 µM) and NAD+ (final assay concentration of 500 µM) in assay buffer is prepared. 2 µL of this mixture is added to each well of the assay plate containing the test compound.

-

Enzyme Addition and Incubation: The enzymatic reaction is initiated by adding 2 µL of purified HSD17B13 protein (final assay concentration of 30 nM) in assay buffer to each well. The plate is then incubated at room temperature for 2 hours in the dark.

-

Signal Detection: Following the incubation, 3 µL of NAD(P)H-Glo™ detection reagent is added to each well. The plate is then incubated for an additional hour at room temperature in the dark to allow for the development of the luminescent signal.

-

Data Acquisition: The luminescence of each well is measured using a plate reader.

-

Data Analysis: The relative luminescent units (RLUs) are normalized to control wells (vehicle control for 0% inhibition and a known potent inhibitor for 100% inhibition). The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the HSD17B13 enzymatic inhibition assay.

References

An In-Depth Technical Guide to the Interaction of Hsd17B13-IN-56 with the HSD17B13 Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent liver fibrosis and hepatocellular carcinoma.[2] This has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases. Hsd17B13-IN-56 is a recently identified small molecule inhibitor of the HSD17B13 enzyme. This guide provides a comprehensive technical overview of the interaction between this compound and the HSD17B13 protein, including available quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Data: Inhibitor Potency

The inhibitory activity of this compound and other exemplary inhibitors against the HSD17B13 enzyme has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric to assess the potency of an inhibitor.

| Inhibitor | IC50 (Estradiol as substrate) | Assay Type | Reference |

| This compound | ≤ 0.1 µM | Enzymatic Assay | Patent Data |

| BI-3231 | 1.4 µM (initial hit) | High-Throughput Screen | [3] |

Experimental Protocols

While the specific experimental protocol for the characterization of this compound is not publicly available, this section details a representative methodology for a biochemical enzyme inhibition assay to determine the IC50 of a test compound against HSD17B13, based on established protocols for similar inhibitors.[4][5]

Objective: To determine the in vitro potency of a small molecule inhibitor against recombinant human HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein (e.g., expressed in Sf9 insect cells or E. coli)[4][6]

-

β-estradiol (substrate)[5]

-

NAD+ (cofactor)[5]

-

Test inhibitor (e.g., this compound)

-

Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100[5]

-

NAD(P)H-Glo™ Detection System (Promega)[5]

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test inhibitor in 100% DMSO.

-

Perform a serial dilution of the inhibitor stock to create a concentration gradient (e.g., 11-point curve).

-

-

Assay Reaction:

-

Add 80 nL of the diluted inhibitor to the wells of a 384-well plate.

-

Prepare a substrate mix containing β-estradiol (final concentration 12 µM) and NAD+ (final concentration 500 µM) in assay buffer.[5]

-

Add 2 µL of the substrate mix to each well.

-

Initiate the enzymatic reaction by adding 2 µL of recombinant HSD17B13 protein (final concentration 30 nM) in assay buffer to each well.[5]

-

Incubate the plate at room temperature for 2 hours in the dark.

-

-

Detection:

-

Prepare the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.

-

Add 3 µL of the detection reagent to each well.

-

Incubate the plate for 1 hour at room temperature in the dark.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of NADH produced, which reflects the enzymatic activity of HSD17B13.

-

Normalize the data to control wells (vehicle control for 0% inhibition and a known potent inhibitor for 100% inhibition).

-

Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling in Hepatic Lipid Metabolism

HSD17B13 is involved in hepatic lipid metabolism, and its expression is regulated by key transcription factors. The following diagram illustrates the signaling pathway leading to HSD17B13 expression and its proposed role in the liver.

Caption: HSD17B13 signaling pathway in hepatocytes.

Experimental Workflow for HSD17B13 Inhibitor Characterization

The discovery and characterization of HSD17B13 inhibitors typically follow a structured workflow, from initial screening to detailed biochemical and structural analysis.

Caption: A typical experimental workflow for identifying and characterizing HSD17B13 inhibitors.

Conclusion

This compound is a potent inhibitor of the HSD17B13 enzyme, a key therapeutic target in the context of chronic liver diseases such as NAFLD and NASH. While detailed public data on this specific inhibitor is limited, the established methodologies for characterizing similar HSD17B13 inhibitors provide a robust framework for its investigation. The elucidation of the HSD17B13 signaling pathway further underscores the rationale for targeting this enzyme. Continued research into the structural and functional aspects of the this compound and HSD17B13 protein interaction will be crucial for the development of novel therapeutics for liver disease.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. enanta.com [enanta.com]

- 5. scispace.com [scispace.com]

- 6. enanta.com [enanta.com]

Hsd17B13-IN-56: A Technical Guide to its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) in lipid metabolism and the therapeutic potential of its inhibition. While the specific inhibitor "Hsd17B13-IN-56" is not extensively documented in publicly available literature, this guide will focus on a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative small molecule for understanding the therapeutic implications of targeting this enzyme.

Introduction to HSD17B13

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the HSD17B family of enzymes, which are primarily involved in the metabolism of steroids and other lipids.[1] HSD17B13 is predominantly expressed in the liver and is localized to the surface of lipid droplets within hepatocytes.[2][3]

Genetic studies have revealed a strong association between loss-of-function variants of the HSD17B13 gene and a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent liver fibrosis and cirrhosis.[2][4] These findings have positioned HSD17B13 as a compelling therapeutic target for the treatment of chronic liver diseases. The enzyme is thought to play a role in lipid droplet dynamics, potentially influencing their size and number.[2] Overexpression of HSD17B13 has been shown to increase lipid accumulation in hepatocytes, while its inhibition is being explored as a strategy to ameliorate liver steatosis.[1]

HSD17B13 Inhibition and Lipid Metabolism

The inhibition of HSD17B13 is a promising strategy for the treatment of NAFLD and NASH. Small molecule inhibitors are being developed to target the enzymatic activity of HSD17B13 and thereby modulate lipid metabolism in the liver.

Mechanism of Action

HSD17B13's precise enzymatic function and its endogenous substrates are still under investigation. However, it is known to possess retinol dehydrogenase activity.[5] The therapeutic benefit of inhibiting HSD17B13 is believed to stem from its role in modulating lipid droplet metabolism, which in turn affects hepatocyte health and the progression of liver disease.

Recent studies suggest a link between HSD17B13 activity and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. This connection appears to be mediated by transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[6] Inhibition of HSD17B13 may therefore not only reduce lipid accumulation in hepatocytes but also mitigate the fibrotic response in the liver.

Quantitative Data for the HSD17B13 Inhibitor BI-3231

BI-3231 is a potent and selective chemical probe for HSD17B13.[7] The following tables summarize the key quantitative data for this inhibitor.

| Parameter | Species | Value | Reference |

| IC | Human | 1 nM | [7] |

| IC | Mouse | 13 nM | [7] |

Table 1: In Vitro Potency of BI-3231

| Experimental Model | Effect of BI-3231 Treatment | Reference |

| Palmitic acid-induced lipotoxicity in HepG2 cells | Significantly decreased triglyceride accumulation. | [8] |

| Palmitic acid-induced lipotoxicity in primary mouse hepatocytes | Significantly decreased triglyceride accumulation. | [8] |

| Palmitic acid-induced lipotoxicity in HepG2 cells | Recovered the expression of Fatty Acid Synthase (Fasn). | [9] |

Table 2: Cellular Effects of BI-3231 on Lipid Metabolism

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of HSD17B13 inhibitors.

Recombinant HSD17B13 Protein Production

Objective: To produce purified, active HSD17B13 enzyme for use in biochemical assays.

Methodology:

-

Expression: Full-length human HSD17B13 (Uniprot ID: Q7Z5P4) is recombinantly expressed with a C-terminal Histidine-tag in HEK293 cells.[10][11]

-

Cell Lysis: Cell pellets are lysed by sonication in a buffer containing 25 mM Tris pH 7.5, 500 mM NaCl, 10 mM Imidazole, 0.5 mM TCEP, 5% Glycerin, and 0.3% Triton-X, supplemented with a complete protease inhibitor cocktail and DNase I.[10][11]

-

Purification:

-

The cell lysate is clarified by centrifugation at 50,000 rpm for 1 hour at 4°C.[10][11]

-

The supernatant is subjected to Nickel affinity chromatography using a HisTrap column. The protein is eluted with an imidazole gradient.[10][11]

-

Fractions containing the purified HSD17B13 are further purified by size exclusion chromatography on a Superdex 200 column.[10][11]

-

-

Concentration and Storage: The pure protein is concentrated using an Amicon filter device with a 10 kDa cutoff and stored at -80°C.[10][11]

HSD17B13 Enzyme Inhibition Assay

Objective: To determine the potency of inhibitors against HSD17B13 enzymatic activity.

Methodology (using MALDI-TOF MS for High-Throughput Screening):

-

Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[10]

-

Compound Plating: 50 nL of test compound or DMSO is dispensed into a 1536-well assay plate. For dose-response curves, compounds are serially diluted.[10]

-

Enzyme Addition: 2.5 µL of 2x concentrated human recombinant HSD17B13 enzyme (final concentration: 50 nM) is added to the wells.[10]

-

Reaction Initiation: The enzymatic reaction is started by adding 2.5 µL of a substrate/cofactor mix containing estradiol (final concentration: 10 µM) and NAD+ (final concentration: 500 µM).[10][11]

-

Incubation: The reaction is incubated for 60 minutes at 37°C.[10]

-

Reaction Quenching: The reaction is stopped by the addition of 5 µL of 100% acetonitrile.[10]

-

Detection: The conversion of estradiol to estrone is measured using a MALDI-TOF mass spectrometer.[10]

Alternative Detection Method (Luminescence-based):

The production of NADH can be detected using a coupled-enzyme luminescence assay, such as the NAD-Glo™ assay. This provides a readout that is proportional to HSD17B13 activity.[12]

Cellular Lipotoxicity and Lipid Accumulation Assay

Objective: To assess the effect of HSD17B13 inhibitors on lipid accumulation in a cellular model of NAFLD.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) or primary mouse hepatocytes are cultured in appropriate media.[8][13]

-

Induction of Lipotoxicity: Cells are treated with palmitic acid to induce lipotoxicity and lipid droplet formation.[8]

-

Inhibitor Treatment: Cells are co-incubated with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.[8]

-

Assessment of Lipid Accumulation:

-

Triglyceride Measurement: Intracellular triglyceride levels are quantified using a commercial triglyceride assay kit.[8]

-

Lipid Droplet Staining: Lipid droplets can be visualized and quantified by staining with a neutral lipid dye such as Oil Red O or BODIPY.

-

-

Analysis of Gene Expression: Changes in the expression of genes involved in lipid metabolism (e.g., FASN) can be measured by quantitative real-time PCR (qRT-PCR).[9]

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling in Hepatic Steatosis and Fibrosis

The following diagram illustrates the proposed signaling pathway involving HSD17B13 in the progression of liver disease. Increased HSD17B13 expression, potentially driven by metabolic stress, contributes to lipid accumulation in hepatocytes. This, in turn, can lead to the production of pro-fibrotic signals, such as TGF-β1, which activate hepatic stellate cells, resulting in the deposition of extracellular matrix and the development of fibrosis.

HSD17B13 signaling pathway in liver disease.

Experimental Workflow for HSD17B13 Inhibitor Discovery and Characterization

The diagram below outlines a typical workflow for the identification and validation of novel HSD17B13 inhibitors, from initial high-throughput screening to characterization in cellular models.

Workflow for HSD17B13 inhibitor discovery.

Conclusion

HSD17B13 has emerged as a key player in the pathogenesis of NAFLD and NASH. Its role in hepatic lipid metabolism and the strong genetic evidence supporting it as a therapeutic target have spurred the development of potent and selective inhibitors. The characterization of small molecules like BI-3231 provides valuable tools for further elucidating the biological functions of HSD17B13 and for advancing novel therapies for chronic liver disease. The experimental protocols and workflows detailed in this guide offer a framework for researchers in the field to investigate this promising therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | bioRxiv [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enanta.com [enanta.com]

- 13. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide on the Inhibition of HSD17B13 and its Effect on Retinol Processing

Disclaimer: No public domain information is currently available for a specific inhibitor designated "Hsd17B13-IN-56." This technical guide will therefore focus on the broader effects of inhibiting the enzymatic activity of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) on retinol processing, drawing upon available research on HSD17B13 function, its loss-of-function variants, and known inhibitors such as BI-3231.

Introduction to HSD17B13 and its Role in Retinol Metabolism

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a protein primarily expressed in the liver and is localized to the surface of lipid droplets within hepatocytes.[1][2][3][4] While it is a member of the 17β-hydroxysteroid dehydrogenase family, a key enzymatic function identified for HSD17B13 is its activity as a retinol dehydrogenase (RDH).[1][5][6] This activity is crucial in the multi-step process of converting retinol (Vitamin A) into its active metabolite, retinoic acid, which is a critical signaling molecule in various cellular processes. The enzymatic function of HSD17B13 is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[1][5]

Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][7] This protective effect is linked to the diminished enzymatic activity of the variant proteins.[1][5] Consequently, the pharmacological inhibition of HSD17B13's retinol dehydrogenase activity presents a promising therapeutic strategy for these conditions.

Signaling Pathway: Retinol to Retinoic Acid

HSD17B13 catalyzes a rate-limiting step in the synthesis of all-trans-retinoic acid: the oxidation of all-trans-retinol to all-trans-retinaldehyde.[1] The subsequent oxidation of retinaldehyde to retinoic acid is then carried out by retinaldehyde dehydrogenases (RALDHs).

Quantitative Data on HSD17B13 Activity and Inhibition

The following tables summarize key quantitative data related to the retinol dehydrogenase activity of HSD17B13.

Table 1: Retinol Dehydrogenase Activity of Wild-Type HSD17B13

| Cell Line | Transfected Protein | Retinol Treatment | Retinaldehyde Produced (pmol/mg protein) | Retinoic Acid Produced (pmol/mg protein) | Reference |

| HEK293 | HSD17B13 (Wild-Type) | 5 µM | ~125 | ~25 | [1] |

| HEK293 | Empty Vector | 5 µM | ~25 | ~5 | [1] |

| HEK293 | RDH10 (Positive Control) | 5 µM | ~250 | ~40 | [1] |

Table 2: Effect of HSD17B13 Variants on Retinol Dehydrogenase Activity

| Cell Line | Transfected Protein Variant | Retinol Treatment | Retinaldehyde Production vs. Wild-Type | Retinoic Acid Production vs. Wild-Type | Reference |

| HEK293 | Exon 6 Deletion | 5 µM | No significant increase | No significant increase | [1] |

| HEK293 | G-insertion | 5 µM | No significant increase | No significant increase | [1] |

| HEK293 | P260S Mutation | 5 µM | Loss of enzymatic activity | Loss of enzymatic activity | [1] |

| HEK293 | G47/49A (Cofactor binding site) | 2 µM | No RDH activity | No RDH activity | [1] |

Table 3: Inhibitory Activity of BI-3231 against HSD17B13

| Assay Type | Substrate | IC₅₀ (nM) | Reference |

| Biochemical Assay | Estradiol | 2.9 | [8] |

| Cellular Assay (HEK293) | Estradiol | 20 | [8] |

Note: While BI-3231 has been characterized as a potent HSD17B13 inhibitor, specific quantitative data on its direct inhibition of retinol-to-retinaldehyde conversion was not available in the reviewed literature. The data presented uses estradiol as a substrate, which is also metabolized by HSD17B13.

Experimental Protocols

This protocol is adapted from methodologies used to characterize the RDH activity of HSD17B13.[1]

Objective: To quantify the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13.

Materials:

-

HEK293 cells

-

Expression vectors for HSD17B13 (wild-type and variants) or empty vector control

-

Transfection reagent

-

Cell culture medium and supplements

-

All-trans-retinol (stock solution in ethanol)

-

Phosphate-buffered saline (PBS)

-

Reagents for protein quantification (e.g., BCA assay)

-

HPLC system with a UV detector

-

Solvents for HPLC (e.g., acetonitrile, methanol, methylene chloride)[7]

-

Internal standard (e.g., retinyl acetate)[7]

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293 cells to achieve 70-80% confluency on the day of transfection.

-

Transfect cells with the HSD17B13 expression vector or an empty vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to express the protein for 24-48 hours.

-

-

Retinol Treatment:

-

Prepare a working solution of all-trans-retinol in cell culture medium (e.g., 2-5 µM).

-

Remove the existing medium from the cells and replace it with the retinol-containing medium.

-

Incubate the cells for a defined period (e.g., 8 hours).

-

-

Sample Preparation for HPLC:

-

Harvest the cells and wash with PBS.

-

Lyse the cells and collect the lysate for protein quantification.

-

To the remaining cell pellet or media, add an equal volume of ethanol containing a known amount of an internal standard (e.g., retinyl acetate).[7]

-

Extract the retinoids using hexane.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a suitable solvent for HPLC injection (e.g., benzene or the mobile phase).[7]

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a reverse-phase C18 column.[7]

-

Use a mobile phase such as acetonitrile/methanol/methylene chloride (70:15:15 v/v) at a flow rate of 1.8 ml/min.[7]

-

Detect retinoids by UV absorbance at 325 nm for retinol and retinaldehyde, and 340 nm for retinoic acid.[2]

-

Quantify the amounts of retinaldehyde and retinoic acid produced by comparing their peak areas to a standard curve.

-

Normalize the results to the total protein concentration of the cell lysate.

-

Effect of HSD17B13 Inhibition on Retinol Processing

The inhibition of HSD17B13's retinol dehydrogenase activity is expected to decrease the conversion of retinol to retinaldehyde. This would lead to an accumulation of retinol and a reduction in the downstream synthesis of retinoic acid within hepatocytes. This mechanism is supported by studies on loss-of-function HSD17B13 variants, which show no increase in retinaldehyde or retinoic acid synthesis upon retinol treatment.[1]

A selective inhibitor of HSD17B13, BI-3231, has been shown to reduce the lipotoxic effects of palmitic acid in hepatocytes.[6][9][10] While this study focused on lipid metabolism, the protective effects are consistent with the proposed mechanism of reducing the activity of HSD17B13. By blocking the conversion of retinol, inhibitors of HSD17B13 may prevent the potential downstream effects of altered retinoid signaling that contribute to liver injury in the context of NAFLD.

Conclusion and Therapeutic Implications

HSD17B13 is a key enzyme in hepatic retinol metabolism, and its inhibition presents a compelling therapeutic strategy for chronic liver diseases like NAFLD and NASH. The strong genetic evidence linking loss-of-function variants to protection from disease progression provides a solid rationale for the development of HSD17B13 inhibitors. By blocking the conversion of retinol to retinaldehyde, these inhibitors can modulate the retinoid signaling pathway, which is known to be dysregulated in fatty liver disease. Further research into potent and selective inhibitors will be crucial to fully elucidate the therapeutic potential of targeting HSD17B13 in managing and treating steatotic liver conditions.

References

- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. HSD17B13 | Abcam [abcam.com]

- 5. Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatic retinoid stores are required for normal liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: HSD17B13 Inhibition in NAFLD Research

A Comprehensive Overview of a Novel Therapeutic Strategy Centered on the Potent and Selective Inhibitor, BI-3231

This guide provides an in-depth technical overview of the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in Nonalcoholic Fatty Liver Disease (NAFLD) and the therapeutic potential of its inhibition. As the specific compound "Hsd17B13-IN-56" is not publicly documented, this document will utilize the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative molecule to detail the core principles of HSD17B13-targeted research for NAFLD.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Introduction: HSD17B13 as a Therapeutic Target in NAFLD

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to more severe states such as nonalcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC). Genetic studies have identified that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more advanced forms of liver disease.[3][4] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[5] Its expression is notably upregulated in the livers of NAFLD patients. The enzyme is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] The protective nature of its genetic inactivation has made HSD17B13 a compelling therapeutic target for the treatment of NAFLD/NASH.[1][2]

Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the naturally occurring loss-of-function variants, thereby mitigating the progression of NAFLD.[3] This has spurred the development of small molecule inhibitors, such as BI-3231, designed to selectively block the enzymatic activity of HSD17B13.[1][2]

Quantitative Data for HSD17B13 Inhibitor: BI-3231

The following tables summarize the key quantitative data for the HSD17B13 inhibitor BI-3231, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of BI-3231 [6]

| Target | Assay Type | Substrate | IC50 | Ki | Selectivity vs. HSD17B11 |

| Human HSD17B13 | Enzymatic | Estradiol | 1 nM | 0.7 ± 0.2 nM[7] | >10,000-fold |

| Mouse HSD17B13 | Enzymatic | Estradiol | 13 nM | - | - |

| Human HSD17B13 | Cellular (HEK293) | Estradiol | 11 ± 5 nM[8] | - | - |

| Human HSD17B11 | Enzymatic | - | >10 µM[7] | - | - |

Table 2: Physicochemical and In Vitro ADME Properties of BI-3231

| Property | Value |

| Aqueous Solubility | Good |

| Permeability | High |

| Metabolic Stability (Human Liver Microsomes) | High[6] |

| Metabolic Stability (Human Hepatocytes) | Moderate[6] |

| CYP450 Inhibition | No significant inhibition[1] |

| hERG Inhibition | No significant inhibition[1] |

Table 3: In Vivo Pharmacokinetics of BI-3231 in Mice [9]

| Route of Administration | Dose | Key Findings |

| Oral (p.o.) | 50 µmol/kg | Rapid plasma clearance exceeding hepatic blood flow.[10] Extensive liver tissue accumulation and retention compared to plasma.[9] |

| Intravenous (i.v.) | 5 µM/kg | Biphasic and rapid plasma clearance.[10] |

| Subcutaneous (s.c.) | 80 µM/kg | Significantly increased bioavailability compared to oral administration.[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of HSD17B13 inhibitors are provided below.

3.1. Human HSD17B13 Enzyme Activity Assay (MALDI-TOF MS) [1][2]

-

Objective: To determine the in vitro inhibitory potency of test compounds against recombinant human HSD17B13.

-

Principle: The assay measures the enzymatic conversion of a substrate (e.g., estradiol) to its product by HSD17B13. The inhibition of this conversion by a test compound is quantified.

-

Materials:

-

Procedure:

-

Dispense 50 nL of test compound or DMSO (control) into the wells of a 1536-well assay plate.

-

Initiate the enzymatic reaction by adding the enzyme, substrate, and cofactor to the wells.

-

Incubate the reaction mixture at a controlled temperature.

-

Stop the reaction at a specified time point.

-

Analyze the reaction products using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to quantify substrate conversion.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

3.2. Cellular HSD17B13 Assay [1][11]

-

Objective: To assess the potency of test compounds in a cellular environment.

-

Principle: This assay measures the inhibition of HSD17B13 activity in a human cell line (e.g., HEK293) stably overexpressing the enzyme.

-

Materials:

-

Procedure:

-

Seed the HSD17B13-expressing HEK293 cells in assay plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compound.

-

Add the substrate (estradiol) to the cell culture medium.

-

Incubate for a specified period to allow for substrate metabolism.

-

Collect the supernatant and quantify the product formation using a suitable analytical method (e.g., LC-MS/MS).

-

In parallel, assess cell viability using a reagent like CellTiter-Glo to exclude cytotoxic effects.[1][2]

-

Calculate the IC50 value based on the inhibition of product formation in a dose-dependent manner.

-

3.3. In Vivo Pharmacokinetic Study in Mice [9]

-

Objective: To determine the pharmacokinetic profile of the test compound.

-

Procedure:

-

Administer the test compound (e.g., BI-3231) to mice via the desired route (e.g., oral gavage, intravenous injection).[9]

-

Collect blood samples at various time points post-administration.

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver).

-

Process the plasma and tissue samples to extract the drug.

-

Quantify the concentration of the test compound in plasma and tissue homogenates using LC-MS/MS.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in HSD17B13 research.

Caption: Proposed role of HSD17B13 in NAFLD and the inhibitory action of BI-3231.

Caption: A typical experimental workflow for the evaluation of an HSD17B13 inhibitor.

Caption: The logical framework for targeting HSD17B13 in NAFLD therapy.

Conclusion

The inhibition of HSD17B13 represents a promising, genetically validated therapeutic strategy for the treatment of NAFLD and NASH. The small molecule inhibitor BI-3231 has been shown to be a potent and selective tool for probing the function of HSD17B13 and serves as an excellent reference compound for drug discovery programs. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to explore this therapeutic avenue further. Future research will likely focus on the long-term efficacy and safety of HSD17B13 inhibitors in relevant preclinical models of NASH and their eventual translation to clinical settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 5. Pardon Our Interruption [opnme.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 8. eubopen.org [eubopen.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. enanta.com [enanta.com]

- 12. enanta.com [enanta.com]

Hsd17B13-IN-56 and its Role in Steatohepatitis: A Technical Guide

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target in the study of chronic liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH), previously known as nonalcoholic steatohepatitis (NASH).[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease such as MASH, fibrosis, cirrhosis, and even hepatocellular carcinoma.[1][2][6] This protective effect has spurred the development of inhibitors targeting HSD17B13's enzymatic activity. Hsd17B13-IN-56 is one such small molecule inhibitor, identified for its potency against HSD17B13.[7] This guide provides a detailed overview of this compound, the broader context of HSD17B13 inhibition in steatohepatitis, experimental protocols, and the underlying signaling pathways.

This compound: A Potent Inhibitor

This compound (also referred to as Compound 89 in patent literature) is a dichlorophenol-containing compound that demonstrates significant inhibitory activity against HSD17B13.[7]

Quantitative Data on HSD17B13 Inhibitors

The development of HSD17B13 inhibitors is an active area of research. Below is a summary of quantitative data for this compound and other inhibitors, as well as data from preclinical and clinical studies on HSD17B13 modulation.

| Compound | Target | Assay Type | Substrate | IC50 | Reference |

| This compound | HSD17B13 | Biochemical | Estradiol | ≤ 0.1 μM | [7] |

| Compound 1 (fluorophenol-containing) | HSD17B13 | Biochemical | β-estradiol, Leukotriene B4 | Potent (specific value not provided) | [8] |

| Compound 2 (benzoic acid with sulfonamide) | HSD17B13 | Biochemical | β-estradiol, Leukotriene B4 | Potent (specific value not provided) | [8] |

| Intervention | Model | Key Findings | Quantitative Results | Reference |

| Rapirosiran (ALN-HSD) | Phase 1 Clinical Trial (MASH patients) | Dose-dependent reduction in liver HSD17B13 mRNA. | Median reduction of 78% at 6 months in the 400 mg group. | [9] |

| Rapirosiran (ALN-HSD) | Phase 1 Clinical Trial (MASH patients) | Reduction in liver enzymes. | Mean reductions in ALT up to 42% and AST up to 28%. | [6] |

| shRNA-mediated knockdown | High-Fat Diet (HFD)-fed obese mice | Improved hepatic steatosis and markers of liver health. | Markedly improved hepatic steatosis; decreased elevated serum ALT and FGF21. | [10] |

| Adenovirus-mediated overexpression | Mice | Induced fatty liver. | Increased lipogenesis. | [6] |

| Genetic Variant | Population | Association | Effect Size | Reference |

| rs72613567:TA | Multi-ethnic Asian cohort | Lower incidence of liver-related complications. | Homozygous TA allele HR: 0.004. | [11] |

| rs6834314:G | Multi-ethnic Asian cohort | Lower incidence of liver-related complications. | Homozygous G allele HR: 0.01. | [11] |

| rs72613567:TA | European and Hispanic descendants | Lower risk of cirrhosis and HCC. | Heterozygous OR for HCC: 0.65, Homozygous OR for HCC: 0.28. | [4][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe key experimental protocols used in the study of HSD17B13 and its inhibitors.

Biochemical Assays for HSD17B13 Activity

1. Coupled-Enzyme Luminescence Assay (NAD-Glo™ Assay): This assay is used to screen for HSD17B13 substrates and inhibitors by detecting the production of NADH.[12][13]

-

Principle: The HSD17B13 enzyme catalyzes the conversion of a substrate, producing NADH. A reductase is then used to convert a pro-luciferin substrate into luciferin in the presence of NADH, which is then quantified using a luciferase.

-

Reagents:

-

Procedure:

-

Add 10 µL of a solution containing NAD+, the substrate (e.g., β-estradiol), and recombinant HSD17B13 protein to each well of a 384-well plate.[14]

-

Incubate with test inhibitors if screening.

-

Add an equal volume of luciferase reagent.

-

Incubate for 1 hour.

-

Measure luminescence at 450 nm using a multi-mode plate reader.[14]

-

2. RapidFire Mass Spectrometry (RF-MS)-Based Assays: This high-throughput technique directly measures the conversion of a substrate to its product, confirming enzymatic activity.[12]

-

Principle: The assay mixture is rapidly injected into the mass spectrometer to quantify the product of the enzymatic reaction.

-

Procedure:

-

Prepare assay mixtures containing enzyme, substrate, and cofactor as described for the NAD-Glo™ assay.

-

Incubate for a defined period.

-

Stop the reaction.

-

Analyze the samples using a RapidFire system coupled to a mass spectrometer (e.g., Sciex API-5500).[8]

-

Quantify the product (e.g., estrone) to determine enzyme activity.[8]

-

Cell-Based Assays

1. HSD17B13 Activity in HEK293 Cells: These assays assess the activity of HSD17B13 and the efficacy of inhibitors in a cellular context.[8][12]

-

Cell Culture and Transfection:

-

Assay Procedure:

-

Treat the transfected cells with a known substrate.

-

Incubate for a specified time.

-

Lyse the cells and analyze the lysate using RF-MS to measure the conversion of the substrate to its product.[12]

-

2. Leukocyte Adhesion Assay in HepaRG Cells: This assay investigates the functional consequence of HSD17B13 expression on inflammatory processes.[14]

-

Procedure:

-

HepaRG cells are engineered to overexpress human HSD17B13.

-

THP-1 monocytic cells (a model for leukocytes) are added to the HepaRG cell culture.

-

After a period of co-incubation, non-adherent THP-1 cells are washed away.

-

The number of adherent THP-1 cells is quantified to assess the impact of HSD17B13 on leukocyte adhesion.[14]

-

In Vivo Models of Steatohepatitis

1. Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Mouse Model: This is a chronic liver injury model used to evaluate the efficacy of HSD17B13 inhibitors.[12]

-

Model Induction: Mice are fed a CDAA-HFD to induce steatohepatitis and fibrosis.

-

Treatment: Mice are treated with HSD17B13 inhibitors or vehicle control.

-

Endpoints:

-

Measurement of gene and protein markers of inflammation, injury, and fibrosis in plasma and liver tissue.[12]

-

Histological analysis of liver sections to assess steatosis, inflammation, and fibrosis.

-

2. shRNA-Mediated Knockdown in High-Fat Diet (HFD) Mice: This approach uses RNA interference to specifically reduce HSD17B13 expression in the liver.[10]

-

Vector: AAV8 vector carrying a short hairpin RNA (shRNA) targeting mouse Hsd17b13 (AAV8-shHsd17b13) or a scrambled control (AAV8-shScrmbl).

-

Administration: Male C57BL/6J mice are fed a 45% kcal HFD for 21 weeks, followed by a single intraperitoneal (i.p.) injection of the AAV8 vector at a titer of 1x10^11 virus particles.[10]

-

Analysis: After a period of treatment, various parameters are assessed, including body weight, adiposity, glycemia, serum ALT levels, serum FGF21 levels, and markers of liver fibrosis (e.g., Timp2).[10]

Signaling Pathways and Mechanisms of Action

The precise mechanisms by which HSD17B13 contributes to the progression of steatohepatitis are still under investigation. However, several pathways have been implicated.

HSD17B13 and Lipid Metabolism

HSD17B13 is localized to lipid droplets and its expression is regulated by transcription factors involved in lipid metabolism, such as SREBP-1c, which is in turn induced by LXR-α.[6][15] Overexpression of wild-type HSD17B13 leads to an increase in the number and size of lipid droplets in hepatocytes.[6] The enzyme is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[6][16] This process may influence retinoid signaling, which is critical in liver homeostasis and fibrogenesis. Furthermore, loss-of-function variants of HSD17B13 are associated with increased levels of hepatic phospholipids, such as phosphatidylcholines and phosphatidylethanolamines, which are essential components of lipid droplet membranes.[6]

HSD17B13 in Hepatocyte Lipid Metabolism.

HSD17B13, Inflammation, and Fibrosis

Recent studies suggest a role for HSD17B13 in promoting liver inflammation and fibrosis. One proposed mechanism involves the formation of HSD17B13 homodimers, which facilitates liquid-liquid phase separation (LLPS). This process is thought to be crucial for its enzymatic function and for inducing an autocrine PAF/STAT3 signaling pathway that promotes leukocyte adhesion.[14] Additionally, HSD17B13 may drive a pro-fibrotic response by upregulating transforming growth factor beta-1 (TGF-β1), a key mediator of hepatic stellate cell (HSC) activation and collagen synthesis.[17]

HSD17B13-Mediated Pro-fibrotic Signaling.

Workflow for HSD17B13 Inhibitor Development

The discovery and development of a therapeutic agent targeting HSD17B13 follows a structured workflow from initial screening to clinical evaluation.

Workflow for HSD17B13 Inhibitor Discovery and Development.

Conclusion

HSD17B13 has been robustly validated by human genetics as a promising target for the treatment of steatohepatitis and the prevention of liver fibrosis. The development of potent and specific inhibitors, such as this compound, represents a critical step towards translating this genetic insight into a viable therapeutic strategy. The ongoing research, from detailed biochemical characterization and preclinical animal studies to clinical trials with RNA interference agents, is paving the way for a new class of therapeutics for patients with chronic liver disease. The detailed protocols and mechanistic insights provided in this guide are intended to support the continued efforts of researchers and drug developers in this important field.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enanta.com [enanta.com]

- 13. enanta.com [enanta.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]

HSD17B13-IN-56 and the Therapeutic Promise of Targeting HSD17B13 in Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the development of steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. This has spurred the development of targeted inhibitors to mimic this protective effect. This technical guide provides an in-depth overview of the therapeutic potential of HSD17B13 inhibition, with a focus on the small molecule inhibitor Hsd17B13-IN-56 and other investigational agents, including the well-characterized chemical probe BI-3231 and RNA interference (RNAi) therapeutics. We present quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support ongoing research and drug development efforts in this promising area.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[2] The enzyme is localized to the surface of lipid droplets within hepatocytes and is implicated in retinol metabolism, catalyzing the conversion of retinol to retinaldehyde.[3] The precise mechanisms by which HSD17B13 contributes to liver disease progression are still under investigation, but it is thought to be involved in pathways that regulate hepatic lipid homeostasis and inflammation.[1][3]

Genetic association studies have identified a splice variant (rs72613567) in HSD17B13 that results in a loss of enzymatic function and is strongly associated with a reduced risk of developing both alcoholic and non-alcoholic liver diseases.[3][4] This genetic validation provides a strong rationale for the therapeutic inhibition of HSD17B13.

Therapeutic Modalities Targeting HSD17B13

Two primary therapeutic strategies are being pursued to inhibit HSD17B13 activity: small molecule inhibitors and RNA interference (RNAi) therapeutics.

-

Small Molecule Inhibitors: These agents are designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity. This compound and BI-3231 are examples of such compounds.

-

RNA Interference (RNAi) Therapeutics: These therapies, such as rapirosiran (ALN-HSD) and ARO-HSD, are designed to specifically degrade the messenger RNA (mRNA) of HSD17B13, thereby preventing the synthesis of the HSD17B13 protein.

Quantitative Data on HSD17B13 Inhibitors

The following tables summarize the available quantitative data for key HSD17B13 inhibitors.

Table 1: In Vitro Potency of Small Molecule HSD17B13 Inhibitors

| Compound | Type | Target | Assay Substrate | IC50 | Ki | Reference |

| This compound | Small Molecule | Human HSD17B13 | Estradiol | ≤ 0.1 µM | N/A | MCE |

| BI-3231 | Small Molecule | Human HSD17B13 | Estradiol | 1 nM | N/A | [5] |

| BI-3231 | Small Molecule | Mouse HSD17B13 | Estradiol | 13 nM | N/A | [5] |

N/A: Not Available

Table 2: Clinical Trial Data for RNAi Therapeutics Targeting HSD17B13

| Therapeutic | Study Phase | Patient Population | Key Outcomes | Reference |

| Rapirosiran (ALN-HSD) | Phase 1 | Healthy Adults & MASH Patients | Dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at the highest dose (400 mg) at 6 months. Encouraging safety and tolerability profile. | [6] |

| ARO-HSD | Phase 1/2 | Healthy Volunteers & Suspected NASH Patients | Mean reduction in hepatic HSD17B13 mRNA of up to 93.4% (200 mg dose) at Day 71. Mean reduction in Alanine Aminotransferase (ALT) of up to 42.3% (200 mg dose) at Day 71. Well-tolerated with no serious adverse events related to the drug. | [7][8] |

Experimental Protocols

HSD17B13 Enzyme Inhibition Assay (Representative Protocol)

This protocol is based on the methodology used for the characterization of BI-3231 and is representative of assays used to determine the in vitro potency of small molecule inhibitors like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.

Materials:

-

Purified recombinant human HSD17B13 enzyme

-

Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20

-

Substrate: Estradiol

-

Cofactor: NAD+

-

Test Compound (e.g., this compound) dissolved in DMSO

-

Detection Reagent (e.g., utilizing MALDI-TOF MS or a luminescence-based method to detect product formation)

-

1536-well assay plates

Procedure:

-

Compound Plating: Dispense 50 nL of test compound at various concentrations (typically a serial dilution) or DMSO (as a control) into the wells of a 1536-well assay plate.

-

Reaction Initiation: Add the HSD17B13 enzyme and the substrate (estradiol) and cofactor (NAD+) solution to each well to start the enzymatic reaction. The final concentrations of enzyme, substrate, and cofactor should be optimized for robust signal detection.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific period to allow the enzymatic reaction to proceed.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of product formed. The method of detection will vary depending on the assay format (e.g., mass spectrometry to directly measure the product, or a coupled enzymatic reaction that produces a detectable signal like luminescence).

-

Data Analysis: Calculate the percent inhibition of HSD17B13 activity for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 1 Clinical Trial Protocol for an RNAi Therapeutic (Representative Methodology)

This protocol outlines the general design of a first-in-human study for an RNAi therapeutic targeting HSD17B13, based on the trials for rapirosiran and ARO-HSD.

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the investigational RNAi therapeutic.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study.

Participant Population:

-

Part A: Healthy adult volunteers.

-

Part B: Patients with a diagnosis of NASH, often confirmed by liver biopsy.

Methodology:

-

Dosing:

-

Part A (Healthy Volunteers): Participants receive a single subcutaneous injection of either the RNAi therapeutic at escalating doses or a placebo.

-

Part B (NASH Patients): Participants receive one or more subcutaneous injections of the RNAi therapeutic or placebo at selected dose levels.

-

-

Safety and Tolerability Assessment: Monitor all participants for adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters, vital signs, and electrocardiograms (ECGs).

-

Pharmacokinetic (PK) Analysis: Collect plasma and urine samples at various time points post-dose to measure the concentration of the RNAi therapeutic and its metabolites.

-

Pharmacodynamic (PD) Analysis:

-

In NASH patients, perform liver biopsies at baseline and at a specified time point after the last dose (e.g., Day 71).

-

Analyze liver biopsy samples to quantify the levels of HSD17B13 mRNA (e.g., using quantitative reverse transcription PCR - qRT-PCR) and HSD17B13 protein (e.g., using immunohistochemistry or western blotting).

-

Monitor serum levels of liver enzymes, such as ALT and AST, throughout the study.

-

-

Data Analysis: Analyze safety, PK, and PD data to determine the dose-response relationship and to select appropriate doses for further clinical development.

Visualizing Key Pathways and Processes

HSD17B13 Signaling in Hepatocytes

Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.

Experimental Workflow for HSD17B13 Inhibitor Discovery

Caption: High-level workflow for the discovery and development of HSD17B13 small molecule inhibitors.

Therapeutic Rationale for HSD17B13 Inhibition

Caption: Logical relationship illustrating the therapeutic rationale for HSD17B13 inhibition.

Future Directions and Conclusion

The inhibition of HSD17B13 represents a highly promising, genetically validated strategy for the treatment of chronic liver diseases. Both small molecule inhibitors and RNAi therapeutics have shown encouraging preclinical and early clinical results. Future research should focus on elucidating the precise molecular functions of HSD17B13 to better understand the downstream consequences of its inhibition. Further clinical trials with larger patient populations and longer durations are necessary to establish the long-term safety and efficacy of these novel therapeutic agents. The development of potent and selective inhibitors like this compound and BI-3231, alongside the advancement of RNAi technologies, provides a powerful toolkit for researchers and clinicians working to combat the growing epidemic of liver disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]

- 8. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Hsd17B13-IN-56: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hsd17B13-IN-56, also identified as Compound 89, is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13).[1] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver and is genetically linked to the progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Loss-of-function mutations in the HSD17B13 gene are associated with a reduced risk of developing these conditions, making the enzyme a compelling therapeutic target. This compound represents a significant tool for researchers investigating the role of HSD17B13 in liver pathology and for the development of novel therapeutics. This document provides a comprehensive overview of the chemical structure, properties, and biological evaluation of this compound.

Chemical Structure and Properties

This compound is a dichlorophenol-containing compound with the systematic IUPAC name 2,3-dichloro-N-(2-(2,4-dimethyl-6-oxo-5-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethyl)benzamide. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C34H29Cl2F3N4O4 |

| CAS Number | 2770246-82-5 |

| SMILES | O=C(C1=CC(Cl)=C(C(Cl)=C1)O)NC(C=CC(C)=C2N=C(C)N3CC4=C(OC(F)(F)F)C=CC=C4)=C2C3=O |

| IC50 (Estradiol) | ≤ 0.1 μM |

Biological Activity and Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of HSD17B13. The primary function of HSD17B13 is the NAD+ dependent oxidation of steroids, such as estradiol, and other lipid substrates. By inhibiting this activity, this compound is expected to modulate downstream signaling pathways implicated in hepatic lipid metabolism and inflammation.

HSD17B13 Signaling Pathway

The precise signaling cascade downstream of HSD17B13 is an active area of research. However, current understanding suggests its involvement in pathways that regulate hepatic lipid droplet dynamics and inflammatory responses. Inhibition of HSD17B13 is hypothesized to protect against liver damage.

Caption: Inhibition of HSD17B13 by this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on information disclosed in patent application WO2022103960 and related scientific literature.

Synthesis of this compound (Compound 89)

The synthesis of this compound is a multi-step process that involves the formation of a key pyrrolo[3,2-c]pyridine intermediate followed by coupling with a dichlorobenzoyl moiety. The general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

A detailed, step-by-step protocol for the chemical synthesis can be found in the experimental section of patent document WO2022103960.

In Vitro HSD17B13 Enzymatic Assay

The inhibitory activity of this compound was determined using a biochemical assay that measures the enzymatic conversion of a substrate by purified HSD17B13.

Objective: To determine the IC50 value of this compound against human HSD17B13.

Materials:

-

Purified recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound (test compound)

-

Detection reagent (to measure NADH production)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the test compound dilutions to the microplate wells.

-

Add a solution of HSD17B13 enzyme to the wells.

-

Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction and add the detection reagent to quantify the amount of NADH produced.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro HSD17B13 enzymatic assay.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of HSD17B13 and for the preclinical assessment of HSD17B13 inhibition as a therapeutic strategy for chronic liver diseases. The data presented in this guide, including its chemical properties, inhibitory potency, and associated experimental protocols, provide a solid foundation for further investigation by researchers in the field of drug discovery and liver metabolism. Further studies are warranted to explore the in vivo efficacy and pharmacokinetic properties of this compound.

References

Hsd17B13-IN-56: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hsd17B13-IN-56, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). This document consolidates key information, including its chemical properties, supplier details, biological activity, and relevant experimental protocols, to support researchers in the fields of liver disease, metabolic disorders, and drug discovery.

Core Compound Information

This compound is a small molecule inhibitor targeting HSD17B13, an enzyme predominantly expressed in the liver and implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions.

| Property | Value | Source |

| CAS Number | 2770246-82-5 | MedChemExpress |

| Supplier | MedChemExpress | MedChemExpress |

| Known As | Compound 89 | MedChemExpress |

Quantitative Biological Data

This compound has been characterized by its potent inhibitory activity against HSD17B13. The following table summarizes the available quantitative data.

| Assay Type | Substrate | IC50 | Source |

| Biochemical Assay | Estradiol | ≤ 0.1 μM | MedChemExpress, Patent WO2022103960 |

Signaling Pathways and Mechanism of Action

HSD17B13 is a lipid droplet-associated protein that plays a role in hepatic lipid metabolism. While the precise signaling pathways modulated by this compound are a subject of ongoing research, the general mechanism of HSD17B13 and the expected impact of its inhibition are outlined below. Inhibition of HSD17B13 is anticipated to mitigate the progression of liver disease by interfering with detrimental lipid metabolism and inflammatory signaling.

HSD17B13 Signaling Cascade

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for evaluating HSD17B13 inhibitors.

HSD17B13 Biochemical Inhibition Assay (NADH-Glo™)

This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound

-

NAD+

-

β-estradiol

-

NADH-Glo™ Detection Kit (Promega)

-

384-well assay plates

-

Multi-mode plate reader with luminescence detection

Procedure:

-

Prepare a solution of this compound at various concentrations.

-

In a 384-well plate, add 10 µL of PBS containing 500 µM NAD+, 15 µM β-estradiol, and 300 ng of recombinant human HSD17B13 protein to each well.

-

Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the wells.

-